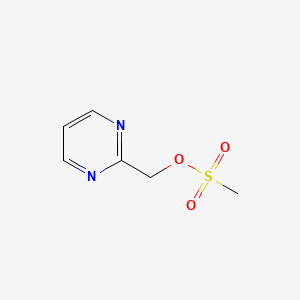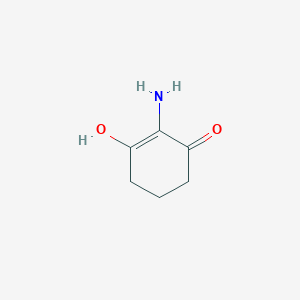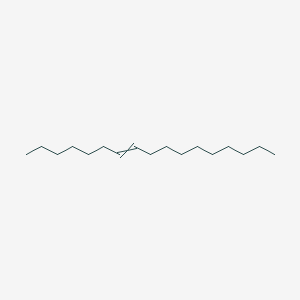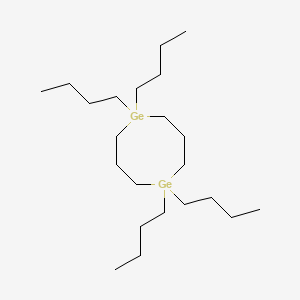
1,1,5,5-Tetrabutyl-1,5-digermocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,5,5-Tetrabutyl-1,5-digermocane is a chemical compound with the molecular formula C22H48Ge2 It is a member of the digermocane family, characterized by the presence of germanium atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5,5-Tetrabutyl-1,5-digermocane typically involves the reaction of germanium tetrachloride with butyl lithium in the presence of a suitable solvent. The reaction conditions include maintaining a low temperature to control the reactivity of the intermediates and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is carefully monitored to optimize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,1,5,5-Tetrabutyl-1,5-digermocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various germanium-containing compounds, such as germanium oxides, halides, and organogermanium compounds.
Aplicaciones Científicas De Investigación
1,1,5,5-Tetrabutyl-1,5-digermocane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other germanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and electronic devices due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,5,5-Tetrabutyl-1,5-digermocane involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,3,3-Tetramethyl-1,3-digermocane
- 1,1,3,3-Tetraethyl-1,3-digermocane
- 1,1,5,5-Tetraphenyl-1,5-digermocane
Uniqueness
1,1,5,5-Tetrabutyl-1,5-digermocane is unique due to its specific substitution pattern and the presence of butyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific fields.
Propiedades
Número CAS |
56437-93-5 |
|---|---|
Fórmula molecular |
C22H48Ge2 |
Peso molecular |
457.9 g/mol |
Nombre IUPAC |
1,1,5,5-tetrabutyl-1,5-digermocane |
InChI |
InChI=1S/C22H48Ge2/c1-5-9-15-23(16-10-6-2)19-13-21-24(17-11-7-3,18-12-8-4)22-14-20-23/h5-22H2,1-4H3 |
Clave InChI |
LYFIVMCYUKEOFC-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Ge]1(CCC[Ge](CCC1)(CCCC)CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



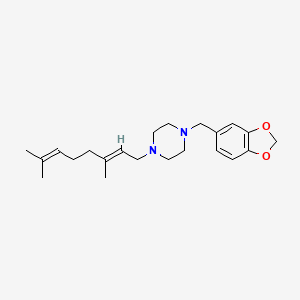
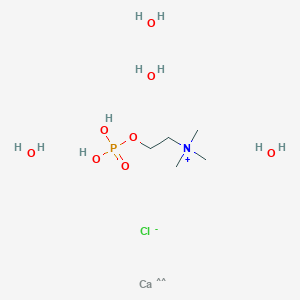

![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
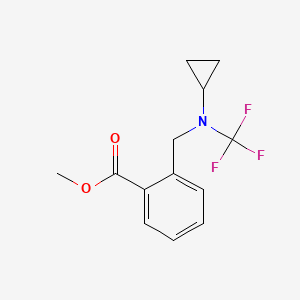
![1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate](/img/structure/B13961321.png)
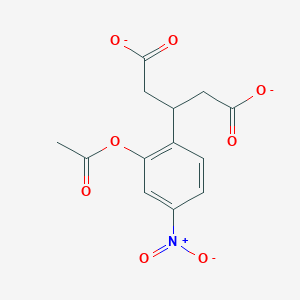
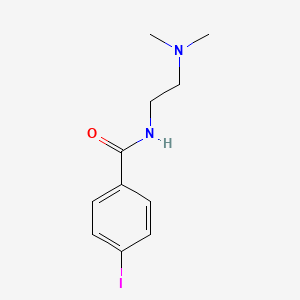
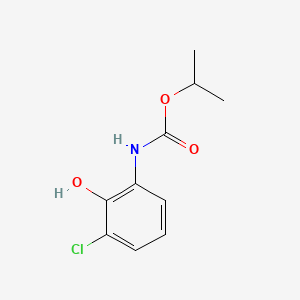
![4-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13961336.png)
